ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate: is a complex organic compound belonging to the thiophene and benzothiophene families These compounds are known for their diverse applications in medicinal chemistry, material science, and various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-chloro-1-benzothiophene-2-carboxylic acid and 3-methylthiophene-2-carboxylic acid, followed by esterification. The reaction conditions often require the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted synthesis are also employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and nucleophiles such as alkyl halides .
Addition: Electrophilic addition reactions may involve reagents like bromine and iron(III) chloride .
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted thiophenes and benzothiophenes.
Addition: Formation of halogenated derivatives and cyclic compounds.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of pharmaceuticals, agrochemicals, and organic materials . In biological research, it is employed to study enzyme inhibition and receptor binding, contributing to the understanding of biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its derivatives are being investigated for their ability to target specific pathogens and cancer cells.
Industry: In the industrial sector, ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate is used in the production of dyes, pigments, and electronic materials . Its unique properties make it suitable for applications in polymer chemistry and nanotechnology .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the benzothiophene and thiophene rings allows for hydrophobic interactions and electrostatic interactions with biological macromolecules. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Ethyl 5-(2-amino-1-benzothiophene-3-carboxylate)
Ethyl 5-(3-methyl-1-benzothiophene-2-amido)-3-thiophene-2-carboxylate
Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-2-thiophene-3-carboxylate
Uniqueness: Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate stands out due to its specific substitution pattern and molecular structure , which confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S2/c1-3-22-17(21)14-9(2)8-12(24-14)19-16(20)15-13(18)10-6-4-5-7-11(10)23-15/h4-8H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQFAHNDULWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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